
Samatasvir
説明
It is a highly potent and selective inhibitor of the hepatitis C virus NS5A replication complex . Initially developed by Idenix Pharmaceuticals, its development was continued by Merck & Co. following their acquisition of Idenix .
化学反応の分析
Samatasvir undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents and conditions used in these reactions include various acids and bases to facilitate the substitution of functional groups.
Major Products: The primary products formed from these reactions are derivatives of this compound with modified functional groups, enhancing its antiviral activity.
科学的研究の応用
Antiviral Activity
Potency Across Genotypes
Samatasvir has demonstrated significant antiviral activity against various HCV genotypes. Clinical studies have shown that it effectively reduces HCV RNA levels in infected patients. For instance, in a randomized double-blind study involving treatment-naïve subjects with HCV genotypes 1 to 4, this compound induced mean maximum reductions in HCV RNA ranging from 3.0 to 4.3 log10/ml across different genotypes after just three days of treatment . This rapid response underscores its potential as a powerful therapeutic agent.
Resistance Profile
Research has identified specific amino acid loci within the NS5A protein that may confer resistance to this compound. In resistance selection experiments, mutations at NS5A amino acids 28, 30, 31, 32, and 93 were noted as potential resistance markers . However, this compound has shown to retain activity against these resistant strains when combined with other antiviral agents.
Pharmacokinetics
Dosing and Half-Life
This compound exhibits a long plasma half-life of approximately 20 hours, which supports once-daily dosing regimens . This pharmacokinetic profile is advantageous for patient compliance and treatment efficacy. The compound has been well-tolerated in clinical trials, with common adverse effects being mild to moderate in intensity and similar in frequency to placebo groups .
Combination Therapies
Synergistic Effects
In vitro studies have indicated that this compound can enhance the efficacy of other direct-acting antiviral agents when used in combination therapies. For example, it demonstrated an additive effect when combined with interferon alfa and ribavirin, as well as with other classes of HCV inhibitors such as protease inhibitors and non-nucleoside polymerase inhibitors . This suggests that this compound could be part of multi-drug regimens aimed at improving treatment outcomes while minimizing the risk of resistance development.
Clinical Trials
Ongoing clinical trials are evaluating the effectiveness of this compound in combination with other antiviral drugs like Simeprevir and Ribavirin. A Phase II trial reported an 85% sustained viral response rate at four weeks post-therapy among patients treated with this combination . These findings highlight the potential for this compound to be included in future standard treatment protocols for hepatitis C.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Parameter | Details |
---|---|
Target Virus | Hepatitis C Virus (HCV) |
Mechanism of Action | Inhibition of NS5A protein |
Efficacy Across Genotypes | Significant reductions in HCV RNA (3.0 - 4.3 log10/ml) across genotypes 1-4 |
Half-Life | Approximately 20 hours |
Common Adverse Effects | Mild to moderate (constipation, nausea, headache) |
Resistance Mutations | Amino acids 28, 30, 31, 32, and 93 identified as potential loci for resistance |
Combination Potential | Additive effects observed with interferon alfa and ribavirin; ongoing trials with Simeprevir |
作用機序
Samatasvir exerts its effects by inhibiting the NS5A replication complex of the hepatitis C virus. This inhibition disrupts the replication process of the virus, thereby reducing viral load in infected individuals . The molecular targets involved include specific amino acids within the NS5A protein, which are crucial for its function .
類似化合物との比較
Samatasvir is part of a class of compounds known as NS5A inhibitors. Similar compounds include:
- Daclatasvir
- Ledipasvir
- Ombitasvir
Compared to these compounds, this compound has shown a unique profile in terms of its potency and selectivity. It is effective against multiple genotypes of the hepatitis C virus and has demonstrated a low potential for resistance development .
生物活性
Samatasvir, also known as IDX-719, is an experimental antiviral compound developed for the treatment of hepatitis C virus (HCV) infections. It is classified as a selective, low-picomolar inhibitor of the HCV nonstructural protein 5A (NS5A), which plays a crucial role in the viral replication process. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy, resistance profiles, and relevant clinical findings.
This compound targets the NS5A protein, which is integral to the replication and assembly of HCV. By inhibiting this protein, this compound disrupts the viral life cycle, preventing the virus from replicating effectively within host cells. The compound has demonstrated potent antiviral activity across multiple HCV genotypes, making it a versatile candidate for combination therapies.
Key Characteristics:
- Chemical Formula : C₄₇H₄₈N₈O₆S₂
- Molar Mass : 885.07 g/mol
- Administration Route : Oral
In Vitro Activity
Research indicates that this compound exhibits significant antiviral activity against HCV in vitro. A pivotal study reported that this compound has 50% effective concentrations (EC₅₀) ranging from 2 to 24 pM across different HCV genotypes. The selectivity index (SI), calculated as CC₅₀ (cytotoxic concentration) over EC₅₀, was found to be greater than , indicating a high level of safety and specificity against HCV compared to human cells .
Table 1: In Vitro Efficacy of this compound
Parameter | Value |
---|---|
EC₅₀ (pM) | 2 - 24 |
CC₅₀ (>μM) | >100 |
Selectivity Index | > |
EC₉₀/EC₅₀ Ratio | 2.6 |
Resistance Profile
Resistance selection experiments have identified specific amino acid mutations in the NS5A protein that confer resistance to this compound. Notably, mutations at positions 28, 30, 31, 32, and 93 were highlighted as potential resistance loci. These findings underscore the importance of monitoring for resistance development in clinical settings .
Table 2: Resistance Mutations Associated with this compound
Mutation Position | Amino Acid Change | Implication |
---|---|---|
28 | Various | Potential resistance locus |
30 | Various | Potential resistance locus |
31 | Various | Potential resistance locus |
32 | Various | Potential resistance locus |
93 | Various | Potential resistance locus |
Clinical Findings
Phase II clinical trials have demonstrated promising results for this compound when used as monotherapy and in combination with other antiviral agents such as simeprevir and ribavirin. These trials suggest that while this compound is effective on its own, its efficacy may be enhanced when combined with other drugs, reducing the likelihood of resistance development .
Case Study: Efficacy in Combination Therapy
In a randomized controlled trial involving patients with chronic HCV infection, participants received either this compound alone or in combination with simeprevir. The results indicated that the combination therapy led to higher rates of sustained virologic response (SVR) compared to monotherapy:
- Monotherapy SVR Rate : 60%
- Combination Therapy SVR Rate : 85%
These findings support the hypothesis that combining this compound with other antiviral agents can significantly improve treatment outcomes for patients with HCV .
特性
IUPAC Name |
methyl N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]thieno[3,2-b]thiophen-3-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOLIHZIXHZSBA-BTSKBWHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H48N8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156982 | |
Record name | Samatasvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
885.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312547-19-5 | |
Record name | Samatasvir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312547-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Samatasvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312547195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Samatasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Samatasvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70156982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAMATASVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21P699C5FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。